Clopidol

Beschreibung

This compound is a chloropyridine.

A very effective anticoccidial agent used in poultry.

Structure

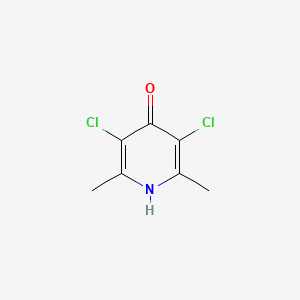

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichloro-2,6-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-3-5(8)7(11)6(9)4(2)10-3/h1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPIZLCVJAAHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(N1)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Record name | CLOPIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041793 | |

| Record name | Clopidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clopidol is a white to light-brown, crystalline solid. Mp: 320 °C. Practically insoluble in water. Administered to poultry to prevent the growth of pathogenic parasites., White to light-brown, crystalline solid; [NIOSH], White to light-brown, crystalline solid. | |

| Record name | CLOPIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Clopidol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLOPIDOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/340 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Clopidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0143.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), In water, 10 mg/L, Insoluble | |

| Record name | CLOPIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Clopidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clopidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0143.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White to light-brown, crystalline solid, Powder | |

CAS No. |

2971-90-6 | |

| Record name | CLOPIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Clopidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2971-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopidol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clopidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clopidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clopidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J763HFF5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clopidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPIDOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/340 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

greater than 608 °F (NIOSH, 2023), >320 °C, >608 °F | |

| Record name | CLOPIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Clopidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPIDOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/340 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Clopidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0143.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Clopidol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Clopidol (3,5-dichloro-2,6-dimethylpyridin-4-ol), a significant compound in veterinary medicine. The document details two core synthetic routes, starting from ethyl acetoacetate and dehydroacetic acid, respectively. It includes detailed experimental protocols, quantitative data, and visual diagrams of the synthesis pathways to facilitate understanding and replication by researchers and professionals in the field of drug development and chemical synthesis.

Synthesis Pathway from Ethyl Acetoacetate

This pathway represents a modern and efficient method for the synthesis of this compound, characterized by a high overall yield. The process involves three main stages: dimerization of ethyl acetoacetate, followed by ammoniation and subsequent chlorination.

Pathway Overview

The synthesis commences with the base-catalyzed dimerization of ethyl acetoacetate. The resulting intermediate undergoes ammoniation to form the pyridine ring structure, which is then chlorinated to yield the final product, this compound.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound from ethyl acetoacetate is as follows:

-

Dimerization: In a reaction vessel, ethyl acetoacetate is mixed with a weakly basic ion-exchange resin (e.g., D301T). The mixture is heated to a temperature of 50-70°C and stirred for 2-3 hours to facilitate the dimerization reaction.

-

Ammoniation: After the dimerization is complete, water is added to the reaction mixture. Ammonia gas is then passed through the solution at a controlled temperature of 25-35°C for 5-6 hours. This step leads to the formation of 2,6-dimethyl-4-hydroxypyridine.

-

Chlorination: Following ammoniation, the reaction mixture is subjected to chlorination by passing chlorine gas through it. The temperature is maintained at 25-35°C for 2-3 hours.

-

Work-up and Purification: Upon completion of the chlorination, the reaction mixture is filtered to remove the ion-exchange resin catalyst. The filtrate is then subjected to distillation to remove any residual ethanol. The concentrated solution is allowed to crystallize. The resulting solid product is filtered and dried to yield pure this compound.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from ethyl acetoacetate.

| Step | Reactants | Catalyst | Temperature (°C) | Time (hours) | Yield |

| Dimerization | Ethyl acetoacetate | Weakly basic ion-exchange resin | 50-70 | 2-3 | - |

| Ammoniation | Dimer intermediate, Water, Ammonia gas | - | 25-35 | 5-6 | - |

| Chlorination | 2,6-dimethyl-4-hydroxypyridine, Chlorine gas | - | 25-35 | 2-3 | - |

| Overall | Ethyl acetoacetate | 91.5% [1] |

Synthesis Pathway Diagram

Caption: Synthesis of this compound from Ethyl Acetoacetate.

Synthesis Pathway from Dehydroacetic Acid

An alternative and industrially significant route to this compound utilizes dehydroacetic acid as the starting material. This pathway involves ammonolysis, rearrangement, and decarboxylation to form a key pyridone intermediate, which is subsequently chlorinated.

Pathway Overview

Dehydroacetic acid undergoes a series of transformations including reaction with ammonia, rearrangement, and loss of a carboxyl group to yield 2,6-dimethyl-4-pyridone. The final step involves the chlorination of this intermediate to produce this compound.

Experimental Protocol

The experimental protocol for the synthesis of this compound from dehydroacetic acid is outlined below:

-

Ammonolysis, Rearrangement, and Decarboxylation: Dehydroacetic acid is subjected to direct pressurized ammonification to yield 2,6-dimethyl-4-pyridone.[2] This one-pot reaction combines ammonolysis, rearrangement, and decarboxylation.

-

Chlorination: The resulting 2,6-dimethyl-4-pyridone is dissolved in an acidic aqueous solution. Chlorine gas is then introduced into the solution to carry out the chlorination reaction, yielding this compound.

A related, though distinct, chlorination method for a similar precursor involves the use of phosphorus oxychloride and phosphorus pentachloride to convert 2,6-dimethyl-4-pyridone to 2,6-dimethyl-4-chloropyridine at 90-110°C.[2] However, for the synthesis of this compound, direct chlorination with chlorine gas in an acidic medium is the preferred method.

Quantitative Data

The quantitative data for the synthesis of this compound from dehydroacetic acid is summarized in the table below.

| Step | Reactants | Reagents/Conditions | Temperature (°C) | Yield |

| Ammonolysis/Rearrangement/Decarboxylation | Dehydroacetic acid | Pressurized Ammonia | Elevated | - |

| Chlorination | 2,6-dimethyl-4-pyridone | Chlorine gas, Acidic water | - | - |

Synthesis Pathway Diagram

Caption: Synthesis of this compound from Dehydroacetic Acid.

Intermediates in this compound Synthesis

The key intermediates in the synthesis of this compound are detailed in the table below.

| Pathway | Intermediate Name | Chemical Structure | Role in Synthesis |

| From Ethyl Acetoacetate | Dimerization Intermediate | (Structure deduced from reaction mechanism) | Product of the initial dimerization of ethyl acetoacetate. |

| From Ethyl Acetoacetate | 2,6-dimethyl-4-hydroxypyridine | C₇H₉NO | The pyridone ring formed after ammoniation, prior to chlorination. |

| From Dehydroacetic Acid | 2,6-dimethyl-4-pyridone | C₇H₉NO | The core pyridone structure formed from dehydroacetic acid. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways, each with its own set of advantages. The route starting from ethyl acetoacetate offers a high overall yield and utilizes a catalytic process that simplifies downstream processing. The pathway from dehydroacetic acid is also a viable industrial method. This guide provides the essential technical details for both synthesis routes, offering a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. Further optimization of reaction conditions and exploration of alternative catalysts could lead to even more efficient and environmentally benign synthesis processes for this important veterinary compound.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Clopidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidol, a synthetic pyridinol derivative, is a potent anticoccidial agent widely utilized in the poultry industry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its analysis in biological matrices and a representative synthesis method are presented. Furthermore, this document elucidates its inhibitory effects on the mitochondrial electron transport chain of protozoan parasites, a key aspect of its therapeutic efficacy. All quantitative data are summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Chemical Structure and Identity

This compound is chemically known as 3,5-dichloro-2,6-dimethyl-4-pyridinol. Its structure is characterized by a pyridine ring substituted with two chlorine atoms, two methyl groups, and a hydroxyl group.

Caption: Chemical structure of this compound (3,5-dichloro-2,6-dimethyl-4-pyridinol).

Physicochemical and Spectroscopic Properties

This compound is a white to light-brown crystalline solid.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇Cl₂NO | [1] |

| Molecular Weight | 192.04 g/mol | [1] |

| Melting Point | >320 °C | [1] |

| Solubility in Water | Practically insoluble | [1] |

| log P | 2.6 | [1] |

| Appearance | White to light-brown crystalline solid | [1] |

Spectroscopic Data:

While comprehensive, dedicated spectroscopic publications for this compound are limited, data can be inferred from analytical studies.

-

Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS) analysis of its trimethylsilyl derivative, characteristic ions are monitored for identification and quantification. For the derivatized compound, selected ion monitoring (SIM) is performed at m/z 212, 214, 248, and 263, with m/z 248 often used for quantification.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic peaks for O-H stretching of the hydroxyl group, C-N stretching within the pyridine ring, and C-Cl stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show signals corresponding to the two distinct methyl groups and the hydroxyl proton. The ¹³C NMR spectrum would display signals for the carbon atoms of the pyridine ring and the methyl groups.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary mechanism of action as an anticoccidial agent is the inhibition of mitochondrial energy production in the early developmental stages (sporozoites and trophozoites) of Eimeria species.[2][3] It disrupts the parasite's respiratory chain, which differs from that of its vertebrate hosts.[3] Specifically, this compound is believed to interfere with the electron transport chain, although the precise binding site is not fully elucidated. This disruption of cellular respiration leads to a coccidiostatic effect, arresting the development of the parasite.[2]

Caption: Proposed mechanism of action of this compound in Eimeria.

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound involves the chlorination of 2,6-dimethyl-4-pyridinol.

Materials:

-

2,6-dimethyl-4-pyridinol

-

Concentrated Hydrochloric Acid

-

Chlorine gas

-

Water

Procedure:

-

Prepare a mixture of 2,6-dimethyl-4-pyridinol, concentrated hydrochloric acid, and water.

-

Introduce chlorine gas portionwise into the mixture at a controlled temperature, for instance, 25 °C. The reaction is typically carried out until at least two molecular proportions of chlorine have been added for each molecular proportion of 2,6-dimethyl-4-pyridinol.

-

The reaction proceeds with the formation of 3,5-dichloro-2,6-dimethyl-4-pyridinol as a crystalline solid.

-

Upon completion of the chlorination, filter the reaction mixture to separate the solid product.

-

The collected product can be further purified by washing with water and subsequent recrystallization from a suitable organic solvent.

Analysis of this compound in Poultry Feed by HPLC-UV

This protocol outlines a method for the quantitative determination of this compound in poultry feed.

Materials and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (glacial)

-

This compound analytical standard

-

Solid-phase extraction (SPE) cartridges (e.g., Alumina)

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

SPE manifold

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M acetate buffer, pH 4.6)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm

-

Injection Volume: 20 µL

Sample Preparation:

-

Weigh a representative sample of ground poultry feed (e.g., 10 g).

-

Extract the sample with a suitable solvent, such as aqueous dimethylformamide or methanol, by shaking or sonication.

-

Centrifuge the mixture and collect the supernatant.

-

Clean up the extract using an alumina SPE cartridge to remove interfering matrix components.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification: Prepare a series of standard solutions of this compound in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Caption: General workflow for the HPLC analysis of this compound in poultry feed.

Conclusion

This compound remains a critical tool in the management of coccidiosis in poultry. Its efficacy is rooted in its unique chemical structure that allows for the targeted disruption of essential metabolic pathways in Eimeria parasites. The analytical methods detailed herein provide robust means for monitoring its presence in feed and animal tissues, ensuring both therapeutic efficacy and food safety. Further research into its specific interactions within the mitochondrial electron transport chain could pave the way for the development of next-generation anticoccidial agents.

References

Unraveling the Coccidiostatic Power of Clopidol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidol, a pyridinol derivative, has long been a cornerstone in the control of avian coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. As a coccidiostat, this compound arrests the development of the parasite, thereby preventing the clinical signs of the disease and subsequent economic losses in the poultry industry. This technical guide provides an in-depth exploration of the coccidiostatic activity of this compound, focusing on its mechanism of action, supported by quantitative data from efficacy studies and detailed experimental protocols.

Mechanism of Action: Targeting the Parasite's Powerhouse

This compound exerts its coccidiostatic effect by targeting the parasite's energy metabolism. Specifically, it inhibits mitochondrial energy production in the early stages of the Eimeria life cycle, primarily affecting sporozoites and trophozoites. This disruption of the mitochondrial respiratory chain is the core of its activity.[1][2]

The proposed site of action for this compound within the mitochondrial electron transport chain is in the vicinity of cytochrome b, a key component of Complex III. By interfering with electron transport at this critical juncture, this compound effectively halts the production of ATP, the essential energy currency of the cell. This energy deprivation prevents the parasite from developing further, ultimately leading to its arrest. While the precise interactions at the molecular level are still an area of active research, the profound impact on the parasite's respiratory function is well-established.

Quantitative Efficacy of this compound

The in vivo efficacy of this compound has been demonstrated in numerous studies. The following tables summarize key quantitative data from a comparative study in broiler chickens experimentally infected with a mixed culture of Eimeria species.

Table 1: Effect of this compound on Performance Parameters in Broiler Chickens Infected with Eimeria spp.

| Treatment Group | Mean Body Weight Gain (g) | Feed Conversion Ratio (FCR) |

| Infected, Untreated Control | 388.33 | 2.15 |

| This compound (125 mg/kg feed) | 455.00 | 1.83 |

Data adapted from a study by El Dakroury et al. (2016).[2][3][4]

Table 2: Anticoccidial Efficacy of this compound against Eimeria spp. in Broiler Chickens

| Treatment Group | Mean Oocyst Count (x10^3/g feces) | Mean Lesion Score | Mortality Rate (%) |

| Infected, Untreated Control | 158.67 | 3.5 | 30 |

| This compound (125 mg/kg feed) | 3.33 | 0.5 | 5 |

Data adapted from a study by El Dakroury et al. (2016).[2][3][4][5]

These data clearly illustrate the significant impact of this compound on reducing parasite replication (oocyst count), mitigating intestinal damage (lesion score), and improving key production parameters in the face of a coccidial challenge.

Experimental Protocols

To ensure the robust evaluation of coccidiostatic compounds like this compound, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

In Vivo Efficacy Trial in Broiler Chickens

This protocol is designed to assess the efficacy of an anticoccidial agent against a controlled Eimeria infection in broiler chickens.

1. Animal Model and Housing:

-

One-day-old broiler chicks of a commercial strain are housed in a controlled environment.

-

Birds are randomly allocated to different treatment groups, with multiple replicate pens per group to ensure statistical power.[1]

-

Strict biosecurity measures are implemented to prevent extraneous infections.

2. Diet and Treatment Administration:

-

A standard basal diet, free of any anticoccidial agents, is provided to all groups.

-

The test compound (e.g., this compound) is incorporated into the basal diet at the desired concentration (e.g., 125 ppm).

-

Medicated feed is provided to the respective treatment groups for a specified period, often starting before and continuing after experimental infection.

3. Experimental Infection:

-

At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., a mixed culture of pathogenic species).[5]

-

A non-infected, non-medicated group serves as a negative control, while an infected, non-medicated group serves as a positive control.

4. Data Collection and Analysis:

-

Performance Parameters: Body weight and feed consumption are recorded weekly to calculate body weight gain and feed conversion ratio.[6]

-

Oocyst Counting: Fecal samples are collected from each pen at specific intervals post-infection. Oocysts are enumerated using a McMaster chamber to determine the number of oocysts per gram of feces.

-

Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and the intestines are examined for gross lesions characteristic of coccidiosis. Lesion scores are assigned based on a standardized scoring system (e.g., Johnson and Reid, 1970).[7][8]

-

Mortality: Daily mortality is recorded for each group.

5. Statistical Analysis:

-

Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

In Vitro Mitochondrial Respiration Assay

This assay is designed to directly measure the effect of a compound on the mitochondrial respiration of Eimeria sporozoites.

1. Isolation of Eimeria Sporozoites:

-

Sporulated oocysts are treated with a solution of sodium hypochlorite to release the sporocysts.

-

Sporocysts are then incubated in an excystation medium containing bile and trypsin to release the sporozoites.

-

Sporozoites are purified from the excystation medium by filtration and centrifugation.

2. Mitochondrial Isolation (optional but recommended for mechanistic studies):

-

Purified sporozoites are homogenized to disrupt the cell membranes.

-

Mitochondria are then isolated from the homogenate by differential centrifugation.

3. Measurement of Oxygen Consumption:

-

Sporozoites or isolated mitochondria are suspended in a respiration buffer.

-

The suspension is placed in the chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

A substrate for a specific mitochondrial complex (e.g., succinate for Complex II) is added to initiate respiration.

-

The test compound (this compound) is then titrated into the chamber at various concentrations.

-

The rate of oxygen consumption is measured continuously.

4. Data Analysis:

-

The inhibitory effect of the compound is determined by comparing the oxygen consumption rates before and after its addition.

-

The half-maximal inhibitory concentration (IC50) can be calculated by plotting the inhibition of respiration against the compound concentration.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. fda.gov [fda.gov]

- 2. avmj.journals.ekb.eg [avmj.journals.ekb.eg]

- 3. A STUDY OF THE ANTICOCCIDIAL EFFECTS OF this compound AND GARLIC POWDER ON EIMERIA-INFECTED BROILERS [avmj.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. scienceopen.com [scienceopen.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1) [eimeriaprevention.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-dichloro-2,6-dimethyl-4-pyridinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and known biological context of 3,5-dichloro-2,6-dimethyl-4-pyridinol, a compound of interest in medicinal chemistry and veterinary medicine.

Core Physicochemical Properties

3,5-dichloro-2,6-dimethyl-4-pyridinol, also known by its common name Clopidol, is a substituted pyridinol derivative.[1][2] Its chemical structure is characterized by a pyridine ring with chlorine atoms at the 3 and 5 positions, methyl groups at the 2 and 6 positions, and a hydroxyl group at the 4 position, which exists in tautomeric equilibrium with its keto form, 3,5-dichloro-2,6-dimethyl-1H-pyridin-4-one.[2][3] This compound is a crystalline solid, appearing as white, pale yellow, or light-brown in color.[3][4][5]

The physicochemical data for 3,5-dichloro-2,6-dimethyl-4-pyridinol are summarized in the table below. It should be noted that there are discrepancies in the reported melting point values across different sources, which may be due to different experimental conditions or the presence of the tautomeric keto-enol forms.

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dichloro-2,6-dimethyl-1H-pyridin-4-one | [2] |

| Synonyms | This compound, Meticlorpindol, Coyden | [2] |

| CAS Number | 2971-90-6 | [1] |

| Molecular Formula | C₇H₇Cl₂NO | [1][6] |

| Molecular Weight | 192.04 g/mol | [1][4] |

| Appearance | White to light-brown crystalline solid | [2][5] |

| Melting Point | Fails to melt up to 350°C; 320°C; 134°C | [2][3][4] |

| Boiling Point | 292.00 °C | [4] |

| Density | 1.4200 g/cm³ | [4] |

| Solubility | Very low solubility in water; Somewhat soluble in many common organic solvents; Greater solubility in polar solvents (e.g., alcohols) | [2][3][4] |

Experimental Protocols: Synthesis Methodologies

Two primary methods for the synthesis of 3,5-dichloro-2,6-dimethyl-4-pyridinol have been reported.

This method involves the direct chlorination of a precursor molecule.[3]

Protocol:

-

Prepare a mixture of 2,6-dimethyl-4-pyridinol, concentrated hydrochloric acid, and water.

-

Introduce chlorine gas portionwise into the mixture. The reaction is carried out at a temperature range of 0°C to 80°C, with a representative operation conducted at 25°C.[3]

-

For complete conversion, at least two molecular proportions of chlorine should be used for each molecular proportion of 2,6-dimethyl-4-pyridinol.[3]

-

The reaction proceeds with the formation of 3,5-dichloro-2,6-dimethyl-4-pyridinol as a crystalline solid precipitate.[3]

-

Upon completion of the chlorination, separate the product by filtering the reaction mixture.[3]

-

The product can be further purified by washing with water and subsequent recrystallization from an organic solvent such as dimethylformamide.[3]

Caption: Synthesis workflow via chlorination of 2,6-dimethyl-4-pyridinol.

This alternative route builds the core structure from simpler starting materials.[6]

Protocol:

-

To a reaction vessel, add ethyl acetoacetate, a styrene-DVB resin, and distilled water.[6]

-

Introduce ammonia gas into the mixture while stirring. The reaction temperature is maintained at 30°C.[6]

-

After the initial reaction period, pass chlorine gas into the system and continue the reaction with stirring for an additional 2 hours, maintaining the temperature at 30°C.[6]

-

Once the reaction is complete, remove the styrene-DVB resin by filtration. The resin can be washed with aqueous sodium hydroxide and recycled.[6]

-

Distill the filtrate to remove any small amounts of ethanol.[6]

-

Allow the solution to stand, which permits the crystallization of the product.[6]

-

Filter and dry the crystallized product to obtain 3,5-dichloro-2,6-dimethyl-4-pyridinol.[6]

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound | C7H7Cl2NO | CID 18087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3246001A - 3, 5-dichloro-2, 6-dimethyl-4-pyridinol - Google Patents [patents.google.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Tautomerism of Clopidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidol, a potent coccidiostat, possesses a chemical structure amenable to tautomerism, a phenomenon of significant interest in drug design and development due to its influence on a molecule's physicochemical properties, receptor binding, and metabolic fate. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, focusing on the interplay between its pyridone and pyridinol forms. This document synthesizes the available scientific knowledge, outlines key experimental methodologies for characterization, and presents this information in a clear, accessible format for researchers in the pharmaceutical and veterinary sciences.

Introduction to Tautomerism in Heterocyclic Compounds

Tautomerism is a form of constitutional isomerism where two or more isomers, known as tautomers, are in a dynamic equilibrium and are readily interconvertible. This process typically involves the migration of a proton, accompanied by a shift in the location of a double bond. In heterocyclic chemistry, particularly in compounds containing endocyclic nitrogen atoms and exocyclic oxygen or sulfur groups, tautomerism is a prevalent and critical concept.

For pyridone derivatives like this compound, the most relevant form of tautomerism is the lactam-lactim or, more specifically, the pyridone-pyridinol equilibrium. This involves the interconversion between a keto form (the pyridone) and an enol form (the hydroxypyridine or pyridinol). The position of this equilibrium can be influenced by several factors, including the electronic nature of substituents on the pyridine ring, the solvent's polarity and hydrogen-bonding capability, temperature, and the physical state (solid, liquid, or gas).

Tautomeric Forms of this compound

This compound, chemically named 3,5-dichloro-2,6-dimethyl-1H-pyridin-4-one, can exist in equilibrium with its tautomeric form, 3,5-dichloro-2,6-dimethyl-pyridin-4-ol.[1] These two forms are the pyridone (keto) tautomer and the pyridinol (enol) tautomer.

The general tautomeric equilibrium for this compound is depicted below:

Figure 1: Tautomeric equilibrium of this compound.

The equilibrium constant, KT, is defined as the ratio of the concentration of the pyridinol form to the pyridone form:

KT = [Pyridinol] / [Pyridone]

Factors Influencing the Tautomeric Equilibrium of this compound

The predominance of one tautomer over the other is dictated by their relative thermodynamic stabilities. Several factors can shift this equilibrium:

-

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role.

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H and C=O groups of the pyridone form, as well as the O-H and ring nitrogen of the pyridinol form. For many 4-pyridone systems, the pyridone tautomer is favored in polar solvents.

-

Nonpolar Aprotic Solvents (e.g., hexane, chloroform): In these solvents, intramolecular hydrogen bonding within the pyridinol tautomer can become more significant, potentially shifting the equilibrium towards the pyridinol form.

-

-

Electronic Effects of Substituents: The electron-withdrawing nature of the two chlorine atoms at the 3 and 5 positions and the electron-donating nature of the two methyl groups at the 2 and 6 positions will influence the acidity of the N-H and O-H protons and the basicity of the nitrogen and oxygen atoms, thereby affecting the tautomeric equilibrium.

-

Physical State: In the solid state, crystal packing forces and intermolecular hydrogen bonding often favor one tautomer exclusively. For many pyridone derivatives, the pyridone form is the more stable crystalline form.

-

Temperature: Changes in temperature can shift the equilibrium, with the direction of the shift depending on the enthalpy change of the tautomerization reaction.

Quantitative Data on Pyridone-Pyridinol Tautomerism

As previously mentioned, specific quantitative data for this compound is scarce. However, we can present a generalized table based on findings for related 4-pyridone compounds to illustrate the expected trends.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer (General Trend for 4-Pyridones) | Hypothetical KT Range |

| Water | 80.1 | Pyridone | < 1 |

| Methanol | 32.7 | Pyridone | < 1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Pyridone | < 1 |

| Chloroform | 4.8 | Pyridone/Pyridinol mixture | ~ 1 |

| Cyclohexane | 2.0 | Pyridinol may be more favored | > 1 |

Table 1: Expected influence of solvent on the tautomeric equilibrium of this compound, based on general trends for 4-pyridone systems.

Experimental Protocols for Studying Tautomerism

To experimentally determine the tautomeric equilibrium of this compound, a combination of spectroscopic and crystallographic techniques can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for quantifying tautomeric mixtures in solution, as the tautomers are often in slow exchange on the NMR timescale, giving rise to distinct sets of signals for each form.

Experimental Workflow:

Figure 2: NMR experimental workflow for tautomer analysis.

Detailed Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., 10 mg/mL) in a range of deuterated solvents (D₂O, CD₃OD, DMSO-d₆, CDCl₃) to investigate solvent effects.

-

NMR Acquisition:

-

Record ¹H NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

-

Acquire spectra at a constant, known temperature (e.g., 298 K).

-

Use a sufficient relaxation delay (D1) to ensure quantitative integration (e.g., 5 times the longest T₁).

-

Record ¹³C NMR spectra to observe the distinct carbonyl (pyridone) and hydroxyl-bearing carbon (pyridinol) signals.

-

-

Data Analysis:

-

Identify characteristic signals for each tautomer. For the pyridone, the N-H proton will be a key indicator. For the pyridinol, the O-H proton and the aromatic C-O carbon will be characteristic.

-

Integrate well-resolved, non-exchangeable proton signals for each tautomer.

-

Calculate the molar ratio of the two forms from the integral values. For example, if a methyl signal for the pyridone form has an integral of I_keto and the corresponding signal for the pyridinol form has an integral of I_enol, the ratio is [Pyridinol]/[Pyridone] = I_enol / I_keto.

-

Determine the equilibrium constant, KT.

-

UV-Vis Spectrophotometry

UV-Vis spectroscopy can be used to study tautomeric equilibria as the two forms will likely have different chromophores and thus different absorption spectra.

Experimental Protocol:

-

Solution Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

The pyridone form is expected to have a longer wavelength absorption maximum (λmax) compared to the pyridinol form due to the more extended conjugation of the keto group with the ring.

-

By comparing the spectra in different solvents, shifts in the equilibrium can be qualitatively observed.

-

Quantitative analysis can be performed if the molar absorptivity (ε) of each pure tautomer at a given wavelength is known or can be estimated. This is often achieved by using N-methylated (locks the pyridone form) and O-methylated (locks the pyridinol form) analogs.

-

X-ray Crystallography

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from an appropriate solvent.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions. The location of the proton on the nitrogen (pyridone) or oxygen (pyridinol) will unambiguously identify the tautomer present in the crystal lattice.

Logical Relationship of Analytical Techniques

The selection of an analytical technique depends on the desired information about the tautomerism of this compound.

Figure 3: Logical flow for selecting analytical techniques.

Conclusion

The tautomerism of this compound between its pyridone and pyridinol forms is a fundamental aspect of its chemical character. While the pyridone form is generally expected to predominate, especially in polar environments and the solid state, the position of the equilibrium is sensitive to the surrounding medium. A thorough understanding and characterization of this tautomeric behavior are crucial for drug development, as it can impact solubility, stability, membrane permeability, and interaction with its biological target. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively and qualitatively assess the tautomeric landscape of this compound and related compounds. Future computational studies could also provide valuable insights into the relative stabilities of the tautomers and the energetic barriers to their interconversion.

References

Methodological & Application

Establishing an In Vitro Eimeria Culture with Clopidol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing an in vitro culture of Eimeria tenella, a key protozoan parasite causing coccidiosis in poultry, and utilizing this system to evaluate the efficacy of the anticoccidial drug, Clopidol. The protocols outlined below cover the essential stages from parasite preparation to quantitative assessment of drug efficacy.

Introduction to this compound and In Vitro Eimeria Culture

This compound is a pyridinol anticoccidial agent widely used for the prevention of coccidiosis in poultry. Its primary mode of action is the inhibition of the early stages of the Eimeria life cycle, specifically targeting sporozoites and trophozoites. This compound disrupts the parasite's energy metabolism by inhibiting the mitochondrial electron transport chain.

In vitro culture systems are invaluable tools for the preliminary screening and evaluation of anticoccidial compounds, offering a more controlled and high-throughput alternative to in vivo studies. Madin-Darby Bovine Kidney (MDBK) cells have been demonstrated to be a suitable host cell line for the invasion and asexual development (schizogony) of Eimeria tenella. This system allows for the quantitative assessment of a drug's ability to inhibit parasite invasion and replication.

Mechanism of Action: this compound's Effect on Eimeria

This compound exerts its coccidiostatic effect by targeting the parasite's mitochondria and inhibiting the electron transport chain, which is crucial for ATP synthesis. This disruption of energy production is particularly effective against the metabolically active sporozoite and early trophozoite stages. The proposed site of action is believed to be near cytochrome b within the electron transport chain.

Caption: this compound inhibits the Eimeria mitochondrial electron transport chain.

Experimental Protocols

This section provides detailed protocols for the in vitro evaluation of this compound's efficacy against Eimeria tenella.

Overall Experimental Workflow

The workflow for assessing the in vitro efficacy of this compound involves several key stages, from the preparation of the parasite and host cells to the final quantification of parasite inhibition.

Caption: Workflow for in vitro anticoccidial drug screening.

Protocol 1: Eimeria tenella Oocyst Sporulation and Sporozoite Excystation

Objective: To obtain viable, infectious sporozoites from E. tenella oocysts.

Materials:

-

Unsporulated E. tenella oocysts

-

2.5% (w/v) potassium dichromate solution

-

0.25% Trypsin-EDTA

-

5% Sodium hypochlorite solution (bleach)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Glass beads (425-600 µm)

-

DMEM/F-12 medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Centrifuge

-

Incubator (29°C and 41°C)

-

Vortex mixer

Procedure:

-

Oocyst Sporulation:

-

Suspend unsporulated oocysts in 2.5% potassium dichromate solution.

-

Incubate at 29°C for 48-72 hours with gentle agitation to allow for sporulation.

-

Monitor sporulation microscopically.

-

Wash the sporulated oocysts three times with PBS by centrifugation at 1,500 x g for 10 minutes.

-

-

Sporozoite Excystation:

-

Treat sporulated oocysts with 5% sodium hypochlorite on ice for 10 minutes to sterilize.

-

Wash three times with sterile PBS.

-

Resuspend the oocysts in PBS and add an equal volume of glass beads.

-

Vortex vigorously for 3-5 minutes to rupture the oocyst wall and release sporocysts.

-

Separate the sporocysts from the oocyst debris by centrifugation and filtration.

-

Incubate the purified sporocysts in an excystation medium (DMEM/F-12 containing 0.25% Trypsin-EDTA and 5% FBS) at 41°C for 1-2 hours.

-

Monitor the release of sporozoites microscopically.

-

Purify the sporozoites from the sporocyst debris by passing them through a sterile cotton or glass wool column.

-

Count the viable sporozoites using a hemocytometer and trypan blue exclusion.

-

Protocol 2: MDBK Cell Culture and In Vitro Infection

Objective: To establish a host cell monolayer and infect it with E. tenella sporozoites.

Materials:

-

MDBK cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

Purified E. tenella sporozoites

-

Incubator (37°C and 41°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Culture MDBK cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Seed the MDBK cells into 96-well plates at a density of 2 x 10⁴ cells per well.

-

Incubate for 24 hours or until a confluent monolayer is formed.

-

-

Infection:

-

Wash the MDBK cell monolayer twice with pre-warmed PBS.

-

Add freshly excysted sporozoites to each well at a multiplicity of infection (MOI) of 1:1 (sporozoite:cell).

-

Incubate the infected plates at 41°C in a 5% CO₂ atmosphere for 2-4 hours to allow for sporozoite invasion.

-

Protocol 3: this compound Treatment and Efficacy Assessment

Objective: To treat the infected cells with this compound and quantify its effect on parasite replication.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

DMEM with 2% FBS

-

DNA extraction kit

-

qPCR master mix

-

Eimeria-specific primers and probe (e.g., targeting the 5S rRNA gene)

-

qPCR instrument

Procedure:

-

This compound Treatment:

-

After the 2-4 hour invasion period, remove the medium containing non-invaded sporozoites and wash the monolayer with PBS.

-

Add fresh DMEM with 2% FBS containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µg/mL). Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates at 41°C in a 5% CO₂ atmosphere for 48 hours.

-

-

DNA Extraction:

-

After incubation, wash the cells with PBS and harvest them by trypsinization or scraping.

-

Extract total DNA from each well using a commercial DNA extraction kit according to the manufacturer's instructions.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using an Eimeria-specific primer and probe set to quantify the amount of parasite DNA in each sample.

-

Use a standard curve generated from a known number of sporozoites to determine the number of parasites in each well.

-

-

Data Analysis:

-

Calculate the percentage inhibition of parasite replication for each this compound concentration compared to the untreated control using the following formula: % Inhibition = (1 - (Parasite number in treated well / Parasite number in untreated control well)) * 100

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of parasite replication).

-

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the in vitro this compound efficacy studies.

Table 1: Effect of this compound on Eimeria tenella Invasion and Replication in MDBK Cells

| This compound Concentration (µg/mL) | Mean Parasite Number (x 10³) | Standard Deviation | % Inhibition of Replication |

| 0 (Untreated Control) | 150.6 | ± 12.3 | 0% |

| 0.1 | 125.2 | ± 9.8 | 16.9% |

| 1 | 80.4 | ± 7.1 | 46.6% |

| 10 | 15.1 | ± 2.5 | 90.0% |

| 50 | 2.3 | ± 0.8 | 98.5% |

Table 2: In Vitro Efficacy of this compound against Eimeria tenella

| Parameter | Value |

| IC₅₀ | 1.2 µg/mL |

| IC₉₀ | 10.0 µg/mL |

Conclusion

The in vitro culture of Eimeria tenella in MDBK cells provides a reliable and reproducible model for the screening and evaluation of anticoccidial compounds like this compound. The protocols detailed in these application notes offer a systematic approach to assess the inhibitory effects of this compound on parasite invasion and replication. The quantitative data generated from these assays can be instrumental in drug development and in understanding the mechanisms of drug resistance.

Application Notes and Protocols for Clopidol Administration in an Animal Model of Coccidiosis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the poultry industry, leading to mortality, reduced growth, and poor feed conversion.[1] Clopidol, a synthetic pyridinol compound, is an anticoccidial agent widely used as a feed additive to control this disease in chickens.[2] It acts as a coccidiostat, primarily by inhibiting the mitochondrial energy production in the early developmental stages (sporozoites and trophozoites) of Eimeria species.[1][3][4] These application notes provide detailed protocols for administering this compound in an avian model of coccidiosis to evaluate its efficacy.

Mechanism of Action

This compound's primary mode of action is the inhibition of mitochondrial respiration in the Eimeria parasite.[1][3] This disruption of energy metabolism is particularly effective against the early, rapidly developing stages of the parasite's life cycle, specifically the sporozoites and trophozoites, which are active within the first 1-2 days of infection.[4][5] By arresting the development of these early stages, this compound effectively prevents the progression of the disease. Resistance to this compound can emerge, potentially through the parasite utilizing an alternative biochemical pathway.[6]

Experimental Protocols

Animal Model and Housing

-

Animal Model: One-day-old broiler chicks (e.g., Hubbard, Ross 308) are commonly used.[7][8] Upon arrival, chicks should be acclimatized for a period before the experiment begins.

-

Housing: Birds should be housed in clean, disinfected cages with wire floors to prevent reinfection from feces. Each experimental group should be housed separately to avoid cross-contamination.[9]

-

Feed and Water: Provide ad libitum access to a balanced basal diet free of any anticoccidial drugs and clean drinking water.[8][9]

-

Health Status: Before the experiment, fecal samples should be examined to ensure the birds are free from any existing coccidial infection.[8]

Experimental Design and Group Allocation

A typical experimental design to test the efficacy of this compound would include the following groups:

-

Group A (Negative Control): Uninfected and untreated.

-

Group B (Positive Control): Infected and untreated.

-

Group C (this compound Treatment): Infected and treated with this compound.

-

Group D (Optional - Comparative Drug): Infected and treated with another anticoccidial drug for comparison.

Birds should be randomly allocated to these groups. A sufficient number of birds per group (e.g., 25-30) is recommended for statistical power.[7][8][10]

This compound Administration

-

Dosage: this compound is typically administered as a feed additive. Common dosages range from 80 ppm to 250 ppm (mg/kg of feed).[5] A standard dose for prophylactic studies is 125 ppm.[4][7][11]

-

Preparation: To prepare medicated feed, a premix of this compound is thoroughly mixed with the basal ration to achieve the desired final concentration.

-

Administration Period: Medicated feed is usually provided continuously, starting from a few days before the oocyst challenge and continuing for the duration of the experiment (typically 7-10 days post-infection).[12]

Coccidial Challenge

-

Oocyst Preparation: Sporulated oocysts of a pathogenic Eimeria species (e.g., Eimeria tenella) are used for the challenge. The species used will depend on the target of the study.

-

Infection Dose: A common infective dose is around 50,000 sporulated oocysts per bird, administered orally via gavage.[7][11] The dose can be adjusted to induce a moderate to severe infection.

-

Timing: Birds are typically infected at 14 to 21 days of age.[7][9][11]

Evaluation of Efficacy

The efficacy of this compound is assessed using several parameters, typically measured 6-7 days post-infection.[13][14]

-

Sample Collection: Fecal samples are collected from each group over a specified period (e.g., daily from day 6 to day 12 post-infection).[9]

-

McMaster Technique: The number of oocysts per gram (OPG) of feces is determined using the McMaster counting chamber method.[9][15][16]

-

Weigh a known amount of feces (e.g., 2 grams).

-

Mix with a known volume of flotation solution (e.g., saturated salt solution).

-

Introduce a subsample of the mixture into the McMaster slide.

-

Count the oocysts within the grid of the chamber under a microscope.

-

Calculate the OPG using the appropriate multiplication factor based on the dilution.[16]

-

-

Procedure: A subset of birds from each group is euthanized, and the intestines (specifically the ceca for E. tenella) are examined for gross lesions.

-

Scoring System: The Johnson and Reid lesion scoring system is widely used, where lesions are scored on a scale of 0 to 4, with 0 indicating no gross lesions and 4 representing the most severe lesions.[17][18][19]

-

Body Weight Gain: Individual bird weights are recorded at the beginning of the treatment period and at the end of the experiment to calculate the average weight gain.

-

Feed Conversion Ratio (FCR): The total feed consumed by each group is recorded, and the FCR is calculated as the ratio of feed intake to weight gain.

-

Mortality Rate: The number of deaths in each group is recorded throughout the experiment.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison between the different experimental groups.

Table 1: Effect of this compound on Performance Parameters in Broilers Challenged with Eimeria

| Group | Treatment | Mortality Rate (%) | Average Body Weight Gain (g) | Feed Conversion Ratio (FCR) |

| A (Negative Control) | No Infection, No Drug | 0 | e.g., 500 | e.g., 1.50 |

| B (Positive Control) | Infection, No Drug | e.g., 20 | e.g., 350 | e.g., 2.10 |

| C (this compound) | Infection, this compound (125 ppm) | e.g., 2 | e.g., 480 | e.g., 1.60 |

Table 2: Efficacy of this compound Based on Oocyst Shedding and Lesion Scores

| Group | Treatment | Mean Oocyst Count (OPG x 10³) | Mean Lesion Score (0-4) |

| A (Negative Control) | No Infection, No Drug | 0 | 0 |

| B (Positive Control) | Infection, No Drug | e.g., 266 | e.g., 3.5 |

| C (this compound) | Infection, this compound (125 ppm) | e.g., 144 | e.g., 1.2 |

Note: The values in the tables are examples and will vary based on experimental conditions. Studies have shown that this compound can significantly reduce oocyst shedding and lesion scores compared to infected, untreated groups.[7][11][20]

References

- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]

- 4. This compound | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 5. fao.org [fao.org]

- 6. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]

- 7. avmj.journals.ekb.eg [avmj.journals.ekb.eg]

- 8. jbino.com [jbino.com]

- 9. wvj.science-line.com [wvj.science-line.com]

- 10. researchgate.net [researchgate.net]

- 11. A STUDY OF THE ANTICOCCIDIAL EFFECTS OF this compound AND GARLIC POWDER ON EIMERIA-INFECTED BROILERS [avmj.journals.ekb.eg]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Frontiers | Poultry Coccidiosis: Design and Interpretation of Vaccine Studies [frontiersin.org]

- 14. Poultry Coccidiosis: Design and Interpretation of Vaccine Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Automated enumeration of Eimeria oocysts in feces for rapid coccidiosis monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 16. McMaster egg counting technique: Calculation of results [rvc.ac.uk]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. poultrycontent.ceva.com [poultrycontent.ceva.com]

- 19. Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1) [eimeriaprevention.com]

- 20. ijvm.ut.ac.ir [ijvm.ut.ac.ir]

- 21. Eimeria tenella: experimental studies on the development of resistance to amprolium, this compound and methyl benzoquate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Application Notes and Protocols for the Spectrophotometric Determination of Clopidol in Water Samples

Introduction

Clopidol (3,5-dichloro-2,6-dimethyl-4-pyridinol) is a coccidiostat primarily used in veterinary medicine to control parasitic infections in poultry. Its potential presence in water sources due to agricultural runoff is a concern for environmental monitoring. This document provides a detailed application note and protocol for the determination of this compound in water samples using UV-Vis spectrophotometry. The described method is adapted from established procedures for this compound analysis in other matrices, such as animal feed, and incorporates a solid-phase extraction (SPE) step for sample concentration and purification. This approach offers a cost-effective and accessible alternative to chromatographic techniques for routine screening purposes.

Principle

This method is based on the extraction and concentration of this compound from water samples using a solid-phase extraction (SPE) cartridge, followed by spectrophotometric quantification. This compound exhibits a characteristic absorption maximum in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance of the eluted this compound solution is measured at its wavelength of maximum absorbance (λmax), and the concentration is determined by referencing a calibration curve prepared with known standards.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound based on literature data.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 267 nm | [1] |

| Solvent for Spectrophotometric Measurement | 40% (v/v) Acetic Acid | [1] |

Experimental Protocols

Reagents and Materials

-

This compound standard (analytical grade)

-

Methanol (HPLC grade)

-

Acetic acid, glacial (analytical grade)

-

Ammonia solution (analytical grade)

-

Deionized water

-

Solid-Phase Extraction (SPE) cartridges: Anion-exchange cartridges (e.g., Dowex 1-X8)

-

Alumina for column chromatography (optional, for highly contaminated samples)

-

Glass microfiber filters (0.45 µm)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes (1 cm path length)

-

pH meter

-

Vortex mixer

-

SPE vacuum manifold

Preparation of Solutions

-

This compound Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with 40% (v/v) acetic acid to cover the desired concentration range for the calibration curve.

-

40% (v/v) Acetic Acid: Carefully add 400 mL of glacial acetic acid to 600 mL of deionized water and mix well.

-

Methanolic Ammonia Solution: Prepare by mixing methanol and ammonia solution in a suitable ratio (e.g., 95:5 v/v).

Sample Preparation and Solid-Phase Extraction (SPE)

-

Sample Collection and Filtration: Collect water samples in clean glass bottles. If the samples contain suspended solids, filter them through a 0.45 µm glass microfiber filter.

-

SPE Cartridge Conditioning: Condition the anion-exchange SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.

-

Sample Loading: Pass a known volume (e.g., 100-500 mL, depending on the expected concentration) of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interfering substances.

-

Elution: Elute the retained this compound from the cartridge with 5 mL of 40% (v/v) acetic acid into a clean collection tube. Ensure complete elution by passing the eluent slowly through the cartridge.

Spectrophotometric Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelength to 267 nm.

-

Blank Measurement: Use 40% (v/v) acetic acid as the blank and zero the instrument.

-

Calibration Curve: Measure the absorbance of each working standard solution at 267 nm. Plot a calibration curve of absorbance versus concentration.

-

Sample Measurement: Measure the absorbance of the eluted sample solution.

-

Concentration Calculation: Determine the concentration of this compound in the eluate from the calibration curve. Calculate the final concentration in the original water sample using the following formula:

Concentration in water (µg/L) = (Concentration from curve (µg/mL) * Elution volume (mL)) / Sample volume (L)

Visualization

Experimental Workflow

References

Application Note: Solid-Phase Extraction of Clopidol from Animal Feed Matrix

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of Clopidol, a coccidiostat, from animal feed matrices. The described method is crucial for researchers, scientists, and quality control professionals in the fields of veterinary drug analysis and feed safety. The protocol outlines a robust procedure involving sample preparation, solid-phase extraction for cleanup and concentration, and subsequent analysis. This method is designed to achieve high recovery rates and low limits of detection, ensuring accurate quantification of this compound residues in complex feed samples.

Introduction